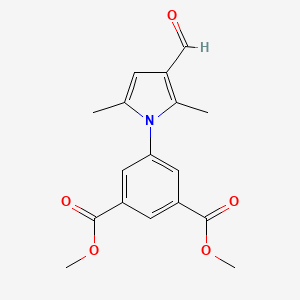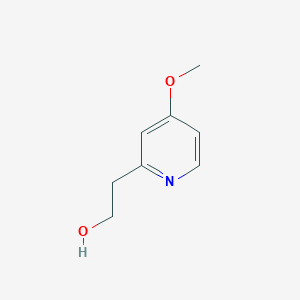
5-tert-butylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butylpyridine-2-carbonitrile is a chemical compound of considerable interest in the chemical and pharmaceutical industry. It has a molecular weight of 160.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 160.22 g/mol .Applications De Recherche Scientifique
5-tert-butylpyridine-2-carbonitrile is widely used in scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. Additionally, this compound is used in the synthesis of a variety of metal complexes, such as those of cobalt, nickel, and zinc. It is also used in the synthesis of coordination polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-tert-butylpyridine-2-carbonitrile is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as bromides and halides. It is also believed to act as a Lewis acid, reacting with Lewis bases such as amines and phosphines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, some studies have shown that the compound may have an effect on the activity of enzymes. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butylpyridine-2-carbonitrile has several advantages and limitations when used in laboratory experiments. One of the major advantages of the compound is its low toxicity. It is also relatively inexpensive and easy to handle. Additionally, it is stable in air and can be stored for long periods of time. However, the compound is highly flammable and must be handled with caution. It also has a strong odor and can be irritating to the skin and eyes.
Orientations Futures
There are several potential future directions for the use of 5-tert-butylpyridine-2-carbonitrile in scientific research. One potential application is in the synthesis of new drugs and other compounds. Additionally, the compound could be used to synthesize new materials and catalysts. It could also be used to study the mechanism of action of drugs and other compounds. Finally, this compound could be used to study the biochemical and physiological effects of compounds and drugs.
Méthodes De Synthèse
The synthesis of 5-tert-butylpyridine-2-carbonitrile is a straightforward process. It can be synthesized from the reaction of pyridine with tert-butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is exothermic and the product is a colorless liquid.
Safety and Hazards
Propriétés
IUPAC Name |
5-tert-butylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLULVLIXYFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)
![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)

![3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6612592.png)

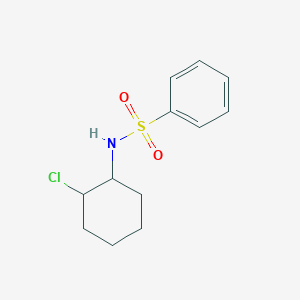

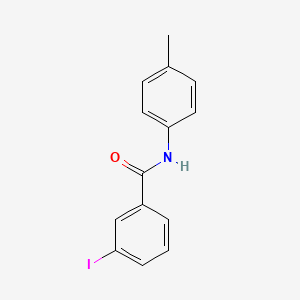
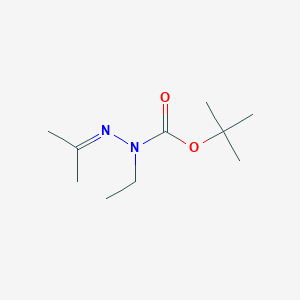

![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)

